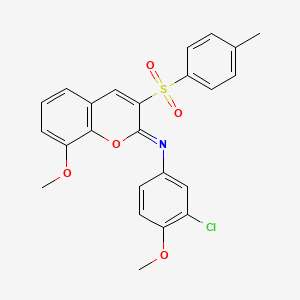
1-(2,5-Dichloropyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichloropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H5Cl2NO . It has a molecular weight of 190.03 .
Molecular Structure Analysis
The InChI code for 1-(2,5-Dichloropyridin-3-yl)ethanone is 1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2,5-Dichloropyridin-3-yl)ethanone has a density of 1.4±0.1 g/cm3 . Its boiling point is 267.5±40.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Catalytic Behavior and Synthesis of Complexes
Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing iminopyridines, including studies on NNN tridentate ligands, reveals potential applications in catalysis, particularly for ethylene reactivity. This indicates a possibility for 1-(2,5-Dichloropyridin-3-yl)ethanone derivatives to be used in the development of new catalytic systems, highlighting its relevance in materials science and industrial chemistry (Sun et al., 2007).
Synthesis of Fluorescent Compounds
A study on the synthesis of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through domino reactions suggests the potential of 1-(2,5-Dichloropyridin-3-yl)ethanone in the synthesis of environmentally sensitive fluorophores. Such compounds have applications in materials science and as probes in biological research due to their strong blue-green fluorescence emission (Hussein et al., 2019).
Antimicrobial Activity
The synthesis of compounds with antimicrobial properties, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, highlights the potential use of 1-(2,5-Dichloropyridin-3-yl)ethanone in the development of new antimicrobial agents. This suggests a pathway for research into its derivatives for pharmaceutical applications (Salimon et al., 2011).
Corrosion Inhibition
Studies on Schiff bases as corrosion inhibitors for carbon steel in acidic media indicate the potential application of 1-(2,5-Dichloropyridin-3-yl)ethanone derivatives in corrosion protection. This research could be pivotal for industries looking to enhance the longevity and durability of their metal components (Hegazy et al., 2012).
Safety and Hazards
The safety information available indicates that 1-(2,5-Dichloropyridin-3-yl)ethanone is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mecanismo De Acción
Target of Action
The primary targets of 1-(2,5-Dichloropyridin-3-yl)ethanone are currently unknown . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N.
Mode of Action
As a pyridine derivative, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions . .
Biochemical Pathways
Pyridine derivatives can participate in various biochemical reactions, but the specific pathways influenced by this compound are currently unknown .
Pharmacokinetics
The bioavailability of this compound is also unknown .
Result of Action
The molecular and cellular effects of 1-(2,5-Dichloropyridin-3-yl)ethanone’s action are currently unknown
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .
Propiedades
IUPAC Name |
1-(2,5-dichloropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKHEKSYQNRJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)






![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)